molecular formula C8H6N2O3 B1437934 5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-82-2

5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1437934
M. Wt: 178.14 g/mol
InChI Key: DJEGTDIRPLHKNK-UHFFFAOYSA-N
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Description

The compound “5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that likely contains a furan ring, a pyrazole ring, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, furan compounds are often synthesized from biomass, such as corncobs or sugar cane bagasse . Various methods for the synthesis of chiral furans have also been discussed .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups. Furan compounds typically have a planar structure .


Chemical Reactions Analysis

Furan compounds can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes .

Scientific Research Applications

Furan Platform Chemicals

  • Scientific Field : Green Chemistry
  • Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They can be economically synthesized from biomass via FPCs .
  • Methods of Application : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
  • Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation

  • Scientific Field : Catalysis
  • Application Summary : Furfural and 5-hydroxymethyl furfural (HMF) are abundantly available biomass-derived renewable chemical feedstocks, and their oxidation to furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively, is a research area with huge prospective applications in food, cosmetics, optics, and renewable polymer industries .
  • Methods of Application : This process involves the direct homogeneous oxidation of furfural/HMF to furoic acid/FDCA, using alkaline water as the formal oxidant while producing pure H2 as the reaction byproduct .
  • Results or Outcomes : With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .

Biomass-Derived Furan Conversion

  • Scientific Field : Renewable Energy
  • Application Summary : Furfural and 5-hydroxymethylfurfural (HMF) can be produced from abundantly available biomass via hydrolysis. They are the platform chemicals which can be upgraded to value-added chemicals such as pharmaceutical intermediates and fuel additives via acid-catalysis or hydrogenation .
  • Methods of Application : The process involves the acid-treatment and hydrogenation of the biomass-derived furans. The solvent and the catalyst are the critical factors for determining overall efficiency of the processes .
  • Results or Outcomes : The hydrogenation of HMF, furan, and furfural is much more selective in methanol than in water. With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .

Furan Platform Chemicals Beyond Fuels and Plastics

  • Scientific Field : Green Chemistry
  • Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They can be economically synthesized from biomass via FPCs .
  • Methods of Application : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
  • Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Upgrading Biomass-Derived Furans via Acid-Catalysis/Hydrogenation

  • Scientific Field : Renewable Energy
  • Application Summary : Furans (e.g. furfural and 5-hydroxylmethylfurfural) can be produced from abundantly available biomass via hydrolysis. They are the platform chemicals which can be upgraded to value-added chemicals such as pharmaceutical intermediates and fuel additives via acid-catalysis or hydrogenation .
  • Methods of Application : The process involves the acid-treatment and hydrogenation of the biomass-derived furans. The solvent and the catalyst are the critical factors for determining overall efficiency of the processes .
  • Results or Outcomes : The hydrogenation of HMF, furan, and furfural is much more selective in methanol than in water. With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .

Future Directions

Furan compounds are being explored for a variety of applications, including the manufacture of bio-based materials . They are also being studied for their potential use in the treatment of diseases .

properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)5-4-9-10-7(5)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEGTDIRPLHKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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